molecular formula C19H19N3O5S2 B2955293 (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-47-8

(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2955293
CAS No.: 865247-47-8
M. Wt: 433.5
InChI Key: PJGLHDJKWBKHDO-VZCXRCSSSA-N
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Description

(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate: is a complex organic compound with potential applications in various scientific fields This compound features a benzothiazole core, which is known for its biological activity, and is modified with a sulfonamide group, an ethyl ester, and a 4-methylbenzoyl imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Imine: The imine is formed by reacting the sulfonamide intermediate with 4-methylbenzoyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the intermediate with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The sulfonamide and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may allow it to act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a candidate for biochemical studies.

    Antimicrobial Activity: The benzothiazole core has been associated with antimicrobial properties, suggesting potential use in developing new antibiotics.

Medicine

    Drug Development: The compound’s structure could be modified to enhance its pharmacological properties, making it a potential lead compound in drug discovery.

Industry

    Dye and Pigment Production: The compound’s aromatic structure may be useful in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exerts its effects is likely related to its ability to interact with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The benzothiazole core may interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core but lack the additional functional groups.

    Sulfonamide Drugs: Sulfamethoxazole is a well-known sulfonamide antibiotic with a simpler structure.

    Imine-Containing Compounds: Schiff bases, which are simple imines, can be compared to the imine moiety in the target compound.

Uniqueness

What sets (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate apart is the combination of these functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2-(4-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-27-17(23)11-22-15-9-8-14(29(20,25)26)10-16(15)28-19(22)21-18(24)13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGLHDJKWBKHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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